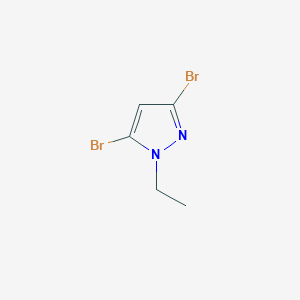

3,5-二溴-1-乙基吡唑-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Pyrazoles, which include 3,5-Dibromo-1-ethylpyrazole, can be synthesized through various methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

Pyrazoles, including 3,5-Dibromo-1-ethylpyrazole, are five-membered rings with two nitrogen atoms and three carbon atoms . The bromine atoms are likely attached at the 3rd and 5th positions of the ring.Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage.科学研究应用

腐蚀抑制

对钢腐蚀的抑制作用:研究表明,双吡唑衍生物(包括与 3,5-二溴-1-乙基吡唑相关的衍生物)在抑制酸性环境(如盐酸溶液)中钢的腐蚀方面是有效的。这些化合物作为阴极型缓蚀剂,已被证明可以显着降低钢的腐蚀速率,根据朗缪尔吸附模型粘附在钢表面,并表现出很高的缓蚀效率 (Tebbji, Hammouti, Oudda, Ramdani, & Benkadour, 2005) 共识论文.

在酸性介质中保护 C38 钢:已经合成了一些新的双吡唑衍生物,并将其用作添加剂来保护 C38 钢免受充气盐酸溶液的腐蚀。这些研究表明,随着缓蚀剂浓度的增加,缓蚀效率增加,腐蚀速率降低,这支持了此类化合物在腐蚀防护中的潜在应用 (Zarrok, Oudda, El Midaoui, Zarrouk, Hammouti, Ebn Touhami, Attayibat, Radi, & Touzani, 2012) 共识论文.

化学合成与应用

荧光染料的合成和性质:从吡唑化合物衍生的新型四环吡唑并[3,4-b]吡啶-咔唑啉类发色团的合成突出了吡唑在制造具有显着光物理性质的化合物方面的多功能性。这些化合物表现出很高的荧光量子产率,并在材料科学和生物成像中具有潜在的应用 (Chen, Liu, Ma, Xu, Wu, Tang, Fan, & Wang, 2012) 共识论文.

针对禽流感的抗病毒活性:基于苯甲酰胺的 5-氨基吡唑及其衍生物已通过创新途径合成,并对其抗甲型流感病毒 (H5N1) 活性进行了测试。其中一些化合物表现出显着的抗病毒活性,表明吡唑衍生物在开发抗病毒药物方面的潜力 (Hebishy, Salama, & Elgemeie, 2020) 共识论文.

安全和危害

The safety data sheet for a similar compound, 3,5-Dimethylpyrazole, indicates that it is harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation and skin and eye irritation . It is recommended to use only in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

未来方向

Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, future research could focus on exploring new synthetic strategies and applications for 3,5-Dibromo-1-ethylpyrazole and similar compounds .

作用机制

Target of Action

Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, depending on their substitution patterns .

Mode of Action

Pyrazoles, in general, can exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . The presence of electron-donating or withdrawing groups can influence the formation of different tautomers .

属性

IUPAC Name |

3,5-dibromo-1-ethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-2-9-5(7)3-4(6)8-9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFNRGXOYNUQPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2820924.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B2820925.png)

![Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2820926.png)

![Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate](/img/structure/B2820928.png)

![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2820929.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820934.png)

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820940.png)